molecular formula C17H18BrNO3S2 B2390069 (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone CAS No. 2034520-97-1

(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone

Cat. No.: B2390069
CAS No.: 2034520-97-1
M. Wt: 428.36
InChI Key: VNXSBCIRQIYKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone is a complex organic compound that features a piperidine ring substituted with a benzylsulfonyl group and a methanone group attached to a bromothiophene ring

Mechanism of Action

Target of Action

It has been shown to have promising activity against various diseases, including alzheimer’s disease, parkinson’s disease, and cancer. This suggests that the compound may interact with targets related to these conditions.

Mode of Action

Given its potential role in drug development and its promising activity against various diseases, it is likely that the compound interacts with its targets in a way that modulates their function, leading to therapeutic effects.

Biochemical Pathways

Given its promising activity against various diseases, it is likely that the compound affects pathways related to these conditions.

Result of Action

Given its promising activity against various diseases, it is likely that the compound induces changes at the molecular and cellular level that contribute to its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group can yield sulfoxides or sulfones, while reduction of the methanone group can produce alcohols.

Scientific Research Applications

(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like (4-(benzylsulfonyl)piperidin-1-yl)(4-chlorothiophen-2-yl)methanone share structural similarities but differ in the halogen substituent on the thiophene ring.

    Thiophene Derivatives: Compounds such as (4-(benzylsulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone have a different substituent on the thiophene ring.

Uniqueness

The uniqueness of (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields .

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(4-bromothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S2/c18-14-10-16(23-11-14)17(20)19-8-6-15(7-9-19)24(21,22)12-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXSBCIRQIYKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC(=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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